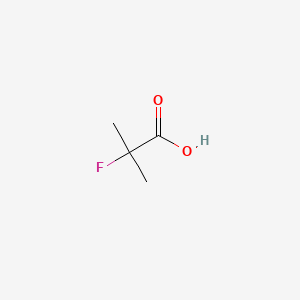

2-Fluoroisobutyric acid

Description

The exact mass of the compound 2-Fluoroisobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoroisobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroisobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDOWZQRNZLBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382325 | |

| Record name | 2-Fluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63812-15-7 | |

| Record name | 2-Fluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisobutyric acid (2-FIBA), a structurally simple yet chemically significant molecule, holds a pivotal role as a versatile building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical properties that profoundly influence its reactivity, acidity, and biological activity. This guide provides a comprehensive technical overview of the chemical properties of 2-Fluoroisobutyric acid, including its synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. By synthesizing field-proven insights with established chemical principles, this document aims to serve as a critical resource for researchers leveraging this important fluorinated intermediate.

Introduction: The Significance of α-Fluorination

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[] 2-Fluoroisobutyric acid, also known as 2-fluoro-2-methylpropanoic acid, exemplifies the impact of α-fluorination on a carboxylic acid. The high electronegativity of the fluorine atom creates a strong inductive effect, influencing the acidity of the carboxyl group and the reactivity of the adjacent quaternary carbon. This seemingly minor structural modification opens up a vast chemical space for the synthesis of complex fluorinated compounds, making 2-FIBA a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 2-Fluoroisobutyric acid is fundamental for its effective use in research and development.

Physical Properties

2-Fluoroisobutyric acid is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] It is soluble in water and various organic solvents, a property that facilitates its use in a wide range of reaction conditions.[4][]

| Property | Value | Source(s) |

| CAS Number | 63812-15-7 | [3] |

| Molecular Formula | C₄H₇FO₂ | |

| Molecular Weight | 106.10 g/mol | |

| Boiling Point | 57-58 °C at 10 mmHg | [3] |

| Density | ~1.120 g/cm³ | [3] |

| Refractive Index | ~1.3820-1.3880 @ 20 °C | [6] |

| pKa (Predicted) | 2.68 ± 0.10 | [3] |

Spectroscopic Characterization

While detailed spectral data from primary literature is scarce, the structural features of 2-Fluoroisobutyric acid allow for the prediction of its key spectroscopic signatures. Supplier data confirms the structure by NMR, though the raw data is not publicly provided.[7]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoroisobutyric acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids.[8] A strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. For comparison, the C=O stretch in its non-fluorinated analog, isobutyric acid, is observed in this region.[8] The presence of the C-F bond would likely introduce a stretching vibration in the 1100-1000 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups are equivalent and would appear as a doublet due to coupling with the fluorine atom. The chemical shift of these protons would likely be around 1.5-1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals:

-

The carbonyl carbon (C=O) would be the most downfield signal.

-

The quaternary carbon bonded to fluorine (C-F) would appear as a doublet due to one-bond C-F coupling, which is typically large (in the range of 150-250 Hz).

-

The two equivalent methyl carbons would appear as a doublet due to two-bond C-F coupling.

-

Synthesis and Reactivity

Synthetic Methodologies

2-Fluoroisobutyric acid is commonly synthesized from its corresponding esters, such as methyl 2-fluoroisobutyrate or ethyl 2-fluoroisobutyrate, via hydrolysis. The esters themselves can be prepared through several routes. One patented industrial method involves the reaction of a 2-hydroxyisobutyrate with an excess of hydrogen fluoride.[6] This method is advantageous as it avoids the need for additional reagents and allows for the recycling of the fluorinating agent.[6]

Caption: General synthetic pathway to 2-Fluoroisobutyric acid.

Experimental Protocol: Synthesis of 2-Fluoroisobutyrate Ester (Conceptual)

This protocol is based on the general description in the cited patent and should be adapted and performed with extreme caution by qualified personnel due to the hazardous nature of hydrogen fluoride.

-

Charging the Reactor: In a suitable autoclave, charge the 2-hydroxyisobutyrate ester.

-

Addition of HF: Carefully add a 10- to 80-fold molar excess of anhydrous hydrogen fluoride.

-

Reaction: Seal the autoclave and heat the reaction mixture to a temperature between 30-60 °C for 4-7 hours. The reaction proceeds under autogenous pressure.

-

Work-up: After cooling, carefully vent the excess hydrogen fluoride. The crude product can then be purified by distillation to yield the 2-fluoroisobutyrate ester.

-

Hydrolysis: The purified ester is then subjected to standard acid or base-catalyzed hydrolysis to afford 2-Fluoroisobutyric acid.

Chemical Reactivity

The chemical reactivity of 2-Fluoroisobutyric acid is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, such as esterification and conversion to the acid chloride. For instance, it can be reacted with oxalyl chloride or thionyl chloride to produce 2-fluoroisobutyryl chloride, a more reactive intermediate for amide bond formation.[4]

The presence of the α-fluoro substituent generally enhances the stability of the molecule compared to other α-halo carboxylic acids, which can be more prone to elimination or rearrangement reactions.

Stability and Degradation

2-Fluoroisobutyric acid is stable under normal storage conditions. However, as a corrosive material, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.

Applications in Drug Discovery and Development

2-Fluoroisobutyric acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[12] The 2-fluoroisobutyryl moiety can be incorporated into larger molecules to improve their pharmacological properties.

A notable, albeit indirect, example of its relevance is in the context of the drug Lifitegrast , an LFA-1 antagonist used for the treatment of dry eye syndrome.[13] While not a direct precursor, impurities related to the synthesis of Lifitegrast have been characterized, highlighting the types of complex molecular architectures where such fluorinated building blocks are employed.[4] The introduction of the fluorinated isobutyric acid fragment can enhance metabolic stability by blocking potential sites of oxidation.

Caption: Role of 2-FIBA in pharmaceutical synthesis.

Safety and Handling

2-Fluoroisobutyric acid is classified as a hazardous material and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Fluoroisobutyric acid is a key fluorinated building block with significant utility in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the α-fluoro substitution, make it an attractive component for the design of novel molecules with enhanced biological activity and metabolic stability. While a comprehensive experimental dataset for some of its properties, such as its pKa and detailed spectroscopic data, is not widely published, its established synthetic utility and commercial availability ensure its continued importance for researchers in the pharmaceutical and chemical industries. Further studies to fully characterize its stability and reactivity profile would be beneficial for its broader application.

References

-

Daicel Pharma. (n.d.). Lifitegrast Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards website. [Link]

- Knowledge. (2023, November 20). What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry?

-

Stenutz. (n.d.). 2-fluoroisobutyric acid. Retrieved from Stenutz website. [Link]

- Google Patents. (n.d.). US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.

-

IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from IJCRT.org website. [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from ajpa.info website. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from chromedia.org website. [Link]

-

Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

Chew, K. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. 2-FLUOROISOBUTYRIC ACID | 63812-15-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 6. 2-Fluoroisobutyric acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-2-methylpropanoic Acid | 63812-15-7 | TCI AMERICA [tcichemicals.com]

- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. ajpaonline.com [ajpaonline.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Lifitegrast Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisobutyric acid (2-FIBA) is a crucial fluorinated building block in modern chemistry, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical and biological properties to larger molecules, making 2-FIBA a valuable intermediate.[3] This guide provides an in-depth exploration of a robust and industrially relevant synthetic pathway to 2-Fluoroisobutyric acid, starting from its corresponding hydroxy ester. It details the underlying chemical principles, a step-by-step experimental protocol, and a comprehensive characterization workflow. The methodologies are presented to ensure scientific integrity through self-validating systems, where analytical characterization confirms the synthetic outcome.

Introduction: The Significance of α-Fluorination

2-Fluoroisobutyric acid, with the chemical formula C₄H₇FO₂, is an organic compound featuring a fluorine atom on the same carbon as the carboxylic acid's α-carbon.[4] This structural motif is of high interest in medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, 2-FIBA serves as a key starting material for synthesizing complex active pharmaceutical ingredients (APIs) where precise modulation of these properties is desired.[1] This guide focuses on a prevalent synthetic method: the nucleophilic substitution of a hydroxyl group with fluorine, followed by a thorough analytical validation of the final product.

Synthesis of 2-Fluoroisobutyric Acid

The synthesis of α-fluoro carboxylic acids can be challenging. While various methods exist, many involve hazardous reagents, low temperatures, or produce low yields.[5] A robust and scalable approach involves the direct fluorination of 2-hydroxyisobutyric acid esters using hydrogen fluoride (HF), followed by hydrolysis to the desired carboxylic acid. This method is advantageous as it is a one-stage process that can produce high yields.[5]

Synthetic Strategy Overview

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl group of a 2-hydroxyisobutyrate ester is replaced by a fluorine atom. The use of a large excess of hydrogen fluoride serves a dual purpose: it acts as both the fluorinating agent and the solvent, driving the reaction towards the product. The initial product is the 2-fluoroisobutyrate ester, which is then hydrolyzed to yield the final 2-Fluoroisobutyric acid.

Caption: Synthesis workflow for 2-Fluoroisobutyric acid.

Detailed Experimental Protocol: Fluorination of Methyl 2-Hydroxyisobutyrate

This protocol is adapted from established industrial processes and is intended for execution by trained professionals in a suitable facility equipped to handle highly corrosive and toxic reagents like hydrogen fluoride.[5]

Step 1: Reactor Charging and Reaction

-

Charge a pressure-rated autoclave with a 20- to 70-fold molar excess of anhydrous hydrogen fluoride relative to the starting ester.[5]

-

Cool the autoclave and slowly add methyl 2-hydroxyisobutyrate.

-

Seal the autoclave and heat the reaction mixture to a temperature between 30°C and 60°C.[5]

-

Maintain the reaction under autogenous pressure for 4 to 7 hours. The progress can be monitored by taking aliquots (using appropriate safety procedures) and analyzing them via GC.

Causality: The large excess of HF acts as the solvent and pushes the equilibrium towards the product side. The elevated temperature provides the necessary activation energy for the substitution reaction. The reaction proceeds under autogenous pressure, which is the pressure exerted by the volatile HF at the reaction temperature.[5]

Step 2: Reagent Recovery and Product Workup

-

After the reaction is complete, cool the autoclave.

-

Carefully vent the excess hydrogen fluoride and distill it for recycling. This is a critical ecological and economic advantage of this process.[5]

-

Pour the remaining residue slowly onto an ice/water mixture to quench any remaining reactive species.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or methylene chloride.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 3: Purification of the Ester Intermediate

-

Remove the solvent from the filtered organic phase using a rotary evaporator.

-

Purify the resulting crude methyl 2-fluoroisobutyrate by vacuum distillation to obtain a clear liquid.[5]

Step 4: Hydrolysis to 2-Fluoroisobutyric Acid

-

Reflux the purified methyl 2-fluoroisobutyrate with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.

-

If using a base, acidify the resulting carboxylate salt solution with a strong acid after the reaction is complete to precipitate the 2-Fluoroisobutyric acid.

-

Purify the final product by recrystallization or vacuum distillation.

Characterization and Quality Control

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized 2-Fluoroisobutyric acid. This forms a self-validating system where the analytical data must align with the expected structure from the synthesis.

Caption: Characterization workflow for validating 2-FIBA.

Physicochemical Properties

A summary of the key physical and chemical properties for 2-Fluoroisobutyric acid is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇FO₂ | [4][6] |

| Molecular Weight | 106.10 g/mol | [4] |

| CAS Number | 63812-15-7 | [4][7] |

| Appearance | Clear colorless to pale yellow liquid/solid | [3][6] |

| Purity | ≥94.0% | [6][8] |

| Refractive Index | 1.3820-1.3880 @ 20°C | [6] |

| Solubility | Soluble in water | [7] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For 2-FIBA, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: The two methyl groups (6 protons) will appear as a doublet due to coupling with the adjacent fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: One would expect to see signals for the methyl carbons, the quaternary α-carbon (which will be split due to coupling with fluorine), and the carbonyl carbon.

-

¹⁹F NMR: A single resonance is expected, which will be split into a septet by the six equivalent protons of the methyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[9]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10]

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[10]

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponds to the carbon-fluorine bond stretch.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.[11]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z of 106, corresponding to [C₄H₇FO₂]⁺.[11]

-

Fragmentation: Common fragments may include the loss of the carboxyl group [COOH] (m/z 45) leading to a fragment at m/z 61, or loss of a methyl group [CH₃] leading to a fragment at m/z 91.

Chromatographic and Other Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly effective for assessing purity and for quantifying the acid in complex matrices.[12][13] Derivatization may be employed to improve chromatographic retention and sensitivity.[14]

-

Acid-Base Titration: A simple aqueous acid-base titration can be used to determine the assay or purity of the final product, confirming its acidic nature.[6]

Conclusion

This guide has outlined a technically sound and industrially viable pathway for the synthesis of 2-Fluoroisobutyric acid. The chosen method, leveraging the direct fluorination of a hydroxyester precursor with hydrogen fluoride, is efficient and scalable. The success of this synthesis is critically dependent on a comprehensive characterization strategy. By employing a suite of analytical techniques including NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of the final product. This robust validation framework ensures the material is suitable for its intended high-value applications in pharmaceutical and scientific research.

References

- H. J. Gais, et al. (2002). Method for producing 2-fluoro-isobutyric acid esters. U.S. Patent No. 6,437,174B1.

- T. Itoh, et al. (2011). Process for preparation of 2-fluoroacrylic esters. European Patent No. EP2444389B1.

- G. Siegemund, et al. (1995). Process for the preparation of 2-fluoro-isobutyric acid alkyl esters. German Patent No. DE19522703A1.

-

Stenutz. (n.d.). 2-fluoroisobutyric acid. Retrieved January 4, 2026, from [Link]

-

Knowledge. (2023). What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry?. Retrieved January 4, 2026, from [Link]

- H. H. Vogel, et al. (1984). Method for making isobutyric acid. U.S. Patent No. 4,452,999A.

- G. Siegemund, et al. (1996). Process for producing 2-fluoroisobutyric acid esters. European Patent No. EP0749954A1.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

X. Zhang, et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

M. D. G. D. M. De Mattos, et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

- D. G. T. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. G. A. D. A. V. P. M. V. A. M. B. C. A. A. B. S. D. G. (2018). Mass spectrometry assay method for detection and quantitation of organic acid metabolites. Australian Patent No. AU2018254394A1.

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 4, 2026, from [Link]

-

Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]

Sources

- 1. What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry? - Knowledge [allgreenchems.com]

- 2. 2-Fluoroisobutyric acid (63812-15-7) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 63812-15-7: 2-Fluoroisobutyric acid | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]

- 6. 2-Fluoroisobutyric acid, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-FLUOROISOBUTYRIC ACID | 63812-15-7 [chemicalbook.com]

- 8. 63812-15-7 Cas No. | 2-Fluoro-2-methylpropanoic acid | Apollo [store.apolloscientific.co.uk]

- 9. webassign.net [webassign.net]

- 10. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. air.unimi.it [air.unimi.it]

- 13. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

2-Fluoroisobutyric Acid: A Technical Guide to its Discovery, Synthesis, and Application

This in-depth technical guide provides a comprehensive overview of 2-Fluoroisobutyric acid (2-FIBA), a molecule of significant interest to researchers, scientists, and drug development professionals. From its early synthesis to its current role as a valuable building block in medicinal chemistry, this document traces the scientific journey of 2-FIBA, offering insights into its properties, synthesis, and diverse applications.

Section 1: Genesis and Early Synthesis

While a singular, definitive "discovery" of 2-Fluoroisobutyric acid is not prominently documented, its existence and methods for its preparation were emerging in the mid-20th century. One of the earliest detailed synthetic procedures can be traced back to the late 1960s. A notable method involved the reaction of a bromo-isobutyrate with a fluorinating agent.

An early reported synthesis, for instance, utilized silver fluoride (AgF) to displace the bromine atom in a bromoisobutyrate ester.[1][2] This nucleophilic substitution reaction, while foundational, was hampered by low yields. A significant competing reaction was the elimination of hydrogen bromide, leading to the formation of methacrylate as a major byproduct.[1][2] The high cost of silver fluoride also rendered this method commercially impractical for large-scale production.[1]

This early work, however, laid the groundwork for future investigations into more efficient fluorination techniques for α-substituted carboxylic acids. The challenges encountered highlighted the need for more selective and cost-effective fluorinating agents and reaction conditions.

Section 2: The Evolution of Synthetic Methodologies

The journey from early, inefficient laboratory-scale syntheses to modern, industrial-grade production of 2-Fluoroisobutyric acid reflects the broader advancements in fluorine chemistry. The development of more sophisticated fluorinating agents and a deeper understanding of reaction mechanisms have been pivotal.

Early Industrial Approaches and Their Limitations

In the latter half of the 20th century, the demand for fluorinated organic compounds, including 2-FIBA, grew, driven by their potential applications in agrochemicals and pharmaceuticals. This spurred research into more scalable synthetic routes.

Several patented methods emerged, often starting from readily available precursors like 2-hydroxyisobutyric acid esters. One such approach involved the use of fluorosulfonic acid, sometimes in the presence of a hydrogen fluoride (HF) source like HF/pyridine, to replace the hydroxyl group with fluorine. However, this method required long reaction times and the handling of highly corrosive and hazardous reagents.[1]

Another two-stage process involved the initial reaction of a 2-hydroxyisobutyrate with thionyl chloride, followed by fluorination with hydrogen fluoride or HF/amine mixtures.[3] While representing an improvement, these methods still presented challenges related to the use of HF, including the need for specialized, corrosion-resistant equipment and the generation of problematic waste streams.[3]

Modern and Economically Viable Syntheses

A significant breakthrough in the synthesis of 2-Fluoroisobutyric acid esters was the development of a more direct and efficient process utilizing hydrogen fluoride as both a fluorinating agent and a solvent. By reacting a 2-hydroxyisobutyrate with a large molar excess of HF in an autoclave at elevated temperatures (30-60 °C), high yields of the desired 2-fluoroisobutyrate could be achieved in a shorter reaction time (4-7 hours).[1]

A key advantage of this method is the significant reduction of the methacrylate byproduct, which simplifies purification.[1] Furthermore, the excess HF can be recovered and recycled by simple distillation, making the process more ecologically and economically advantageous.[1]

The following table summarizes the evolution of key synthetic approaches to 2-Fluoroisobutyric acid and its esters:

| Method | Starting Material | Fluorinating Agent | Key Advantages | Key Disadvantages |

| Early Halogen Exchange | 2-Bromoisobutyrate | Silver Fluoride (AgF) | Foundational method | Low yield, expensive reagent, significant elimination byproduct[1][2] |

| From Hydroxyester (1) | 2-Hydroxyisobutyrate | Fluorosulfonic acid ± HF source | Utilizes readily available starting material | Long reaction times, hazardous reagents[1] |

| From Hydroxyester (2) | 2-Hydroxyisobutyrate | Thionyl chloride, then HF or HF/amine | Two-stage approach | Use of corrosive HF, complex workup[3] |

| Direct HF Fluorination | 2-Hydroxyisobutyrate | Hydrogen Fluoride (HF) | High yield, short reaction time, reduced byproduct, recyclable reagent[1] | Requires specialized equipment for handling HF |

The logical progression of these synthetic methods can be visualized in the following workflow diagram:

Caption: Evolution of 2-Fluoroisobutyric acid synthesis.

Section 3: Physicochemical Properties and Reactivity

2-Fluoroisobutyric acid is a colorless to pale yellow solid with a low melting point. It is soluble in water and organic solvents. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences its chemical properties.

| Property | Value |

| Molecular Formula | C4H7FO2 |

| Molecular Weight | 106.10 g/mol |

| CAS Number | 63812-15-7 |

| Appearance | White to light yellow powder or crystal |

| Synonyms | 2-Fluoro-2-methylpropanoic acid |

The fluorine atom enhances the acidity of the carboxylic acid group compared to its non-fluorinated analog, isobutyric acid. The C-F bond is exceptionally strong, contributing to the thermal and chemical stability of the molecule.

2-Fluoroisobutyric acid can undergo reactions typical of carboxylic acids, such as esterification and conversion to the corresponding acid chloride. For instance, it can be reacted with oxalyl chloride to synthesize 2-fluoroisobutyric acid chloride, a versatile intermediate for the preparation of amides and other derivatives.[4]

Section 4: Applications in Drug Discovery and Development

The unique properties imparted by the fluorine atom make 2-Fluoroisobutyric acid a valuable building block in medicinal chemistry.[5][6] The introduction of a fluorine atom or a fluoroalkyl group into a drug candidate can profoundly impact its metabolic stability, binding affinity, and pharmacokinetic profile.

A Versatile Building Block in Organic Synthesis

2-Fluoroisobutyric acid and its derivatives serve as key intermediates in the synthesis of a wide range of more complex molecules.[6] Its utility spans several areas of organic synthesis, including:

-

Peptide Chemistry: It can be used in solid-phase peptide synthesis (SPPS).[6]

-

Stereoselective Synthesis: It is employed in the synthesis of specific stereoisomers of compounds, which is crucial for optimizing biological activity.[6]

-

Nucleoside Chemistry: It can be a starting material for modifying nucleosides, the building blocks of DNA and RNA.[6]

Role in the Development of Pharmaceuticals

The incorporation of the 2-fluoroisobutyryl moiety into bioactive molecules is a strategy employed by medicinal chemists to enhance drug-like properties. While specific drug names containing this exact fragment are not always readily disclosed in the public domain, the use of fluorinated building blocks is a well-established principle in drug design. For example, the methyl ester of 2-fluoroisobutyric acid, methyl 2-fluoro-2-methylpropionate, is highlighted as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating fluorinated drugs that can enhance efficacy and reduce side effects.[7]

The following diagram illustrates the central role of 2-Fluoroisobutyric acid in the drug discovery pipeline:

Caption: Role of 2-FIBA in the drug discovery process.

Section 5: Other Industrial Applications

Beyond pharmaceuticals, 2-Fluoroisobutyric acid and its esters are important intermediates in the agrochemical industry. They are used in the synthesis of certain triazine herbicides.[1] The development of efficient and cost-effective synthetic routes for 2-fluoroisobutyrates has been driven, in part, by their utility in this sector.

Section 6: Conclusion

2-Fluoroisobutyric acid has evolved from a laboratory curiosity to a commercially significant chemical intermediate. Its history is intertwined with the broader advancements in organofluorine chemistry. The development of efficient and sustainable synthetic methods has been crucial in unlocking its potential. For researchers and professionals in drug discovery and development, 2-FIBA offers a valuable tool for modulating the properties of bioactive molecules, and its applications are likely to continue to expand as our understanding of the role of fluorine in molecular design deepens.

References

- Method for producing 2-fluoro-isobutyric acid esters.

- Process for producing 2-fluoroisobutyric acid esters.

- Process for the preparation of 2-fluoro-isobutyric acid alkyl esters.

-

What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry? Knowledge. [Link]

- Process for the preparation of 2-fluoroisobutyric acid esters.

Sources

- 1. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]

- 2. DE19627150C1 - Process for the preparation of 2-fluoroisobutyric acid esters - Google Patents [patents.google.com]

- 3. EP0749954A1 - Process for producing 2-fluoroisobutyric acid esters - Google Patents [patents.google.com]

- 4. 2-FLUOROISOBUTYRIC ACID | 63812-15-7 [chemicalbook.com]

- 5. 2-Fluoroisobutyric acid (63812-15-7) at Nordmann - nordmann.global [nordmann.global]

- 6. What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry? - Knowledge [allgreenchems.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic Guide to 2-Fluoroisobutyric Acid for the Research Scientist

Introduction

2-Fluoroisobutyric acid (CAS No. 63812-15-7) is a halogenated carboxylic acid of increasing interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a fluorine atom at a quaternary carbon center, imparts unique physicochemical properties that can influence biological activity and material characteristics. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed fingerprint of the molecule's identity, purity, and conformation.

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Fluoroisobutyric acid, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is structured to not only present the spectral data but also to offer insights into the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Name | 2-Fluoro-2-methylpropanoic acid | [3] |

| Synonyms | 2-Fluoroisobutyric acid | [3] |

| CAS Number | 63812-15-7 | [2] |

| Molecular Formula | C₄H₇FO₂ | [2] |

| Molecular Weight | 106.10 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [3] |

digraph "2_Fluoroisobutyric_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="CH₃", pos="-0.75,1.3!"]; C4 [label="CH₃", pos="-0.75,-1.3!"]; O1 [label="O", pos="2.25,1.3!"]; O2 [label="OH", pos="2.25,-1.3!"]; F1 [label="F", pos="0,1.5!"];

// Bonds C1 -- C2; C1 -- C3; C1 -- C4; C2 -- O1 [style=double]; C2 -- O2; C1 -- F1 [style=invis];

// Atom labels with high contrast fontcolor node_C1 [label="C", pos="0,0!", fontcolor="#202124"]; node_C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; node_C3 [label="CH₃", pos="-0.75,1.3!", fontcolor="#202124"]; node_C4 [label="CH₃", pos="-0.75,-1.3!", fontcolor="#202124"]; node_O1 [label="O", pos="2.25,1.3!", fontcolor="#EA4335"]; node_O2 [label="OH", pos="2.25,-1.3!", fontcolor="#EA4335"]; node_F1 [label="F", pos="0.75,1.3!", fontcolor="#34A853"];

// Re-drawing bonds with atom labels edge [color="#5F6368"]; node_C1 -- node_C2; node_C1 -- node_C3; node_C1 -- node_C4; node_C2 -- node_O1 [style=double]; node_C2 -- node_O2; node_C1 -- node_F1; }

Caption: Molecular structure of 2-Fluoroisobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe of the molecular environment.

¹H NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.6 | Doublet | 6H | -CH₃ |

| ~12-13 | Singlet (broad) | 1H | -COOH |

Interpretation:

The ¹H NMR spectrum of 2-Fluoroisobutyric acid is predicted to be relatively simple. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, giving rise to a single signal. The presence of the adjacent fluorine atom is expected to cause a downfield shift of the methyl proton signal compared to isobutyric acid (which appears around 1.2 ppm). This deshielding effect is due to the high electronegativity of fluorine, which withdraws electron density from the neighboring carbon and, consequently, from the attached protons.[4]

The most characteristic feature will be the splitting of the methyl proton signal into a doublet due to coupling with the single fluorine atom (²JH-F). The typical magnitude for two-bond H-F coupling is in the range of 20-30 Hz.[5] The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature of carboxylic acids due to hydrogen bonding.[1]

¹³C NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Multiplicity (Proton Decoupled) | Assignment | | :--- | :--- | :--- | :--- | | ~25-30 | Doublet | -CH₃ | | ~90-100 | Doublet | C-F | | ~175-180 | Singlet | -COOH |

Interpretation:

In the proton-decoupled ¹³C NMR spectrum, three distinct signals are expected. The two equivalent methyl carbons will appear as a single signal. The quaternary carbon directly attached to the fluorine atom will be significantly shifted downfield due to the strong deshielding effect of the fluorine.[2] This carbon's signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JC-F), which is typically large (150-250 Hz).[6] The methyl carbon signal will also be split into a doublet due to two-bond coupling with the fluorine (²JC-F), with a smaller coupling constant (typically 15-30 Hz). The carboxylic carbon is expected to show a minimal, if any, coupling to the fluorine due to the three-bond distance.

¹⁹F NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -140 to -160 | Septet |

Interpretation:

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. A single resonance is expected. For a fluorine atom on a tertiary carbon, the chemical shift is anticipated to be in the range of -140 to -160 ppm (relative to CFCl₃).[7][8] This signal will be split into a septet due to coupling with the six equivalent protons of the two methyl groups (²JH-F), following the n+1 rule (where n=6). This septet provides definitive evidence for the connectivity between the fluorine atom and the two methyl groups.

Caption: Predicted NMR spectral correlations.

Infrared (IR) Spectroscopy

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1000-1100 | Strong | C-F stretch |

| 2800-3000 | Medium | C-H stretch (sp³) |

| ~1470, ~1380 | Medium | C-H bend (methyl) |

Interpretation:

The IR spectrum of 2-Fluoroisobutyric acid will be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[9] The C=O stretching vibration of the dimerized carboxylic acid will give rise to a strong, sharp absorption at approximately 1710 cm⁻¹.[9] The presence of the fluorine atom will introduce a strong C-F stretching absorption, typically observed in the 1000-1100 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations for the methyl groups.

Mass Spectrometry (MS)

Predicted Data (Electron Ionization):

| m/z | Proposed Fragment |

| 106 | [M]⁺ (Molecular Ion) |

| 87 | [M - F]⁺ |

| 61 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

| 41 | [C₃H₅]⁺ |

Interpretation:

Upon electron ionization, 2-Fluoroisobutyric acid is expected to show a molecular ion peak ([M]⁺) at m/z 106, corresponding to its molecular weight. The fragmentation pattern will be influenced by the functional groups present. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would lead to a fragment at m/z 61 ([M - COOH]⁺).[10] Another likely fragmentation is the loss of the fluorine atom, resulting in a peak at m/z 87 ([M - F]⁺). The carboxyl group itself can be observed as a fragment at m/z 45 ([COOH]⁺).[10] Further fragmentation of the alkyl chain can also occur.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2-Fluoroisobutyric acid. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoroisobutyric acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity.

-

For ¹⁹F NMR, a standard single-pulse experiment with proton decoupling is often sufficient.[11]

-

-

Data Acquisition:

-

Set the appropriate spectral width, number of scans, and relaxation delay for each nucleus.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of 2-Fluoroisobutyric acid to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.[12][13]

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of 2-Fluoroisobutyric acid, whether experimentally determined or predicted based on sound chemical principles, provides a comprehensive structural characterization of this important fluorinated building block. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for unambiguous identification and provides a baseline for quality control and further research. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this and other novel fluorinated compounds.

References

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001873). Retrieved January 4, 2026, from [Link]

- Wiberg, K. B., & Castejon, H. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

- Khabashesku, V. N., et al. (2005). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes.

-

Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Carbon. Retrieved January 4, 2026, from [Link]

- Plavec, J., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(4), 1363–1371.

-

LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved January 4, 2026, from [Link]

- Abraham, R. J., et al. (1969). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Molecular Spectroscopy, 30(1), 1–15.

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved January 4, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 4, 2026, from [Link]

-

mzCloud. (2015). Isobutyric acid. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2019). 12.04: Chemical Shift in Practice. Retrieved January 4, 2026, from [Link]

-

University of Toronto. (n.d.). Sample preparation for FT-IR. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

Kintek Press. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Retrieved January 4, 2026, from [Link]

- American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Isobutyric acid, 1-(diethoxyphosphinyl)-2-methylpropenyl ester. Retrieved January 4, 2026, from [Link]

-

PubMed. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). Isobutyric acid - Optional[ATR-IR] - Spectrum. Retrieved January 4, 2026, from [Link]

-

MassBank. (2007). Isobutyric acid. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). Isobutyric acid - Optional[FTIR] - Spectrum. Retrieved January 4, 2026, from [Link]

- CoLab. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides.

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved January 4, 2026, from [Link]

- Research Article. (2021).

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved January 4, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved January 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved January 4, 2026, from [Link]

- Wiley Online Library. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance in Chemistry.

-

YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). F19 detection. Retrieved January 4, 2026, from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 13. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

A Technical Guide to the Solubility and Stability of 2-Fluoroisobutyric Acid for Pharmaceutical and Research Applications

Executive Summary

2-Fluoroisobutyric acid (2-FIBA) is a fluorinated carboxylic acid of increasing interest in drug development and chemical synthesis due to the unique physicochemical properties conferred by the α-fluorine atom. This guide provides a comprehensive overview of the solubility and stability of 2-Fluoroisobutyric acid in common laboratory solvents. While quantitative solubility data is not widely published, this document synthesizes theoretical principles, qualitative observations, and established analytical protocols to provide researchers, scientists, and drug development professionals with a practical framework for its use. We present detailed, step-by-step methodologies for both determining solubility and assessing chemical stability through forced degradation studies coupled with stability-indicating HPLC methods.

Physicochemical Properties of 2-Fluoroisobutyric Acid

Understanding the fundamental physicochemical properties of 2-Fluoroisobutyric acid (CAS 63812-15-7) is essential for its effective handling, formulation, and analysis. The molecule's structure, featuring a polar carboxylic acid head and a compact, fluorinated alkyl tail, dictates its behavior in various solvent systems.

A notable discrepancy exists in literature and supplier data regarding its physical state at room temperature. It has been described as both a "White to Light yellow powder to crystal" and a "Clear colorless to pale yellow to pale brown...Liquid"[1]. This suggests that 2-Fluoroisobutyric acid is likely a low-melting solid, and its observed state may depend on ambient temperature and purity.

Table 1: Key Physicochemical Properties of 2-Fluoroisobutyric Acid

| Property | Value | Source(s) |

| CAS Number | 63812-15-7 | [2][3] |

| Molecular Formula | C₄H₇FO₂ | [1][2] |

| Molecular Weight | 106.10 g/mol | [2][3] |

| Appearance | Colorless to off-white low-melting solid or liquid | [1][2] |

| Boiling Point | 57 °C @ 10 mmHg | [2][4] |

| Density | ~1.120 g/mL | [2][4] |

| pKa | 2.68 ± 0.10 (Predicted) | [2] |

| Refractive Index | ~1.3850 (@ 20°C) | [1][2] |

Solubility Profile

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. 2-Fluoroisobutyric acid possesses a dual nature:

-

Polar Character: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Non-Polar Character: The isobutyl backbone provides a degree of non-polar character, which is further influenced by the electronegative fluorine atom.

This structure suggests that 2-FIBA will exhibit solubility in a range of solvents. Its miscibility is also predictable using frameworks like Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces[5][6]. While specific HSP values for 2-FIBA are not published, a systematic experimental evaluation can determine its compatibility with various solvents.

Qualitative Solubility in Common Lab Solvents

Based on its structure and available literature, 2-FIBA is described as being "soluble in water and organic solvents"[2][4][7]. Its non-fluorinated analog, isobutyric acid, is miscible with water, alcohol, and ether, providing a useful point of comparison[8][9].

Table 2: Predicted Qualitative Solubility of 2-Fluoroisobutyric Acid

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The carboxylic acid group forms strong hydrogen bonds with water molecules.[2][4] |

| Ethanol, Methanol | Soluble / Miscible | Capable of hydrogen bonding with the alcohol's hydroxyl group and dipole-dipole interactions. | |

| Polar Aprotic | DMSO, DMF | Soluble / Miscible | Strong dipole-dipole interactions with the solvent. |

| Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | DCM has sufficient polarity to dissolve many organic acids.[10][11] |

| Toluene | Sparingly Soluble | Limited interaction between the polar head and the non-polar aromatic solvent. | |

| Hexanes, Heptane | Insoluble / Poorly Soluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the strong interactions between 2-FIBA molecules. |

Quantitative Solubility Data

A thorough literature search reveals a significant gap in publicly available quantitative solubility data (e.g., in g/100 mL or mg/mL) for 2-Fluoroisobutyric acid across a range of common laboratory solvents. This lack of data underscores the importance of in-house experimental determination for specific formulation and process development activities. Researchers are strongly encouraged to perform the solubility determination protocol outlined in the following section.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determine the qualitative and semi-quantitative solubility of 2-Fluoroisobutyric acid.

Materials and Equipment

-

2-Fluoroisobutyric acid

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Glass vials (e.g., 4 mL) with screw caps

-

Graduated pipettes or micropipettes

-

Test solvents (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Filtration device (0.45 µm PTFE or appropriate syringe filters)

Workflow for Qualitative Solubility Assessment

The following workflow provides a rapid classification of solubility.

Caption: Workflow for rapid qualitative solubility testing.

Step-by-Step Protocol for Semi-Quantitative Solubility (Equilibrium Method)

-

Preparation: Add an excess amount of 2-Fluoroisobutyric acid (e.g., 200 mg) to a tared glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Cap the vial securely and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Accurately weigh a portion of the clear filtrate into a tared vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dissolved solid is achieved.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of residue in mg) / (Volume of filtrate taken in mL) Alternatively, the concentration of the filtrate can be determined using a validated analytical method such as HPLC-UV or titration.

Chemical Stability Profile

The Fisher Scientific safety data sheet states that 2-Fluoroisobutyric acid is "Stable under normal conditions"[12]. However, its stability can be compromised by factors such as incompatible materials, high temperature, pH extremes, and light. It is listed as being incompatible with strong oxidizing agents[12].

Factors Influencing Stability

-

pH: As a carboxylic acid, 2-FIBA can react with bases. While this is an acid-base reaction and not degradation, extreme pH conditions could potentially catalyze hydrolysis or other reactions if reactive species are present.

-

Oxidation: Although generally stable, forced degradation conditions using strong oxidizing agents (e.g., hydrogen peroxide) should be tested to confirm its stability profile.

-

Temperature: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions, such as decarboxylation, though this typically requires high temperatures for simple carboxylic acids.

-

Light (Photostability): Exposure to UV or visible light can induce photolytic degradation in susceptible molecules.

Potential Degradation Pathways

While specific degradation pathways for 2-FIBA are not well-documented, knowledge of related fluorinated compounds allows for informed hypotheses. Studies on other perfluoroalkyl carboxylic acids (PFCAs) have shown degradation can proceed via several mechanisms under specific stress conditions, including:

-

Decarboxylation: Removal of the -COOH group to form a fluoroalkane, often requiring harsh conditions[13].

-

C-F Bond Cleavage: Reductive defluorination can occur under specific chemical or photochemical conditions, though the C-F bond is generally very strong[14][15][16].

-

Hydrolysis: While the parent acid is stable against hydrolysis, ester or amide derivatives would be susceptible.

These potential pathways must be investigated experimentally to build a comprehensive stability profile for 2-Fluoroisobutyric acid.

Experimental Protocol for Stability Assessment (Forced Degradation & Stability-Indicating HPLC)

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose[17]. The development of such a method relies on performing forced degradation (stress testing) studies.

Workflow for Forced Degradation Studies

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol

-

Initial Method Development: Develop a preliminary reversed-phase HPLC method. A good starting point would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: 30 °C.

-

-

Prepare Stress Samples:

-

Prepare a stock solution of 2-FIBA (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

Acidic: Mix stock solution with 0.1 M HCl. Heat as required (e.g., 60°C for 8 hours).

-

Basic: Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal: Store the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

-

Control: Keep a sample of the stock solution protected from light at 2-8°C.

-

-

Analyze Samples:

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Inject all samples onto the HPLC system. Use a photodiode array (PDA) detector to check for peak purity of the parent 2-FIBA peak and to identify the UV maxima of any new peaks.

-

-

Method Optimization and Validation:

-

Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other[18][19].

-

If resolution is poor, optimize the mobile phase composition, gradient, pH, or column chemistry[17].

-

Once the method demonstrates specificity, it must be fully validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness.

-

Recommendations for Storage and Handling

-

Storage: Based on its properties and potential for reactivity, 2-Fluoroisobutyric acid should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated place[12][20]. Storage under an inert atmosphere (e.g., nitrogen) can further protect against potential long-term oxidative or hydrolytic degradation[2].

-

Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times[12]. All manipulations should be performed in a chemical fume hood.

References

-

Trang, B., Li, Y., Xue, X., Ateia, M., Houk, K. N., & Dichtel, W. R. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-fluoroisobutyric acid. Retrieved from [Link]

-

ACS Publications. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]

-

SciSpace. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 2-FLUOROISOBUTYRIC ACID | 63812-15-7. Retrieved from [Link]

-

Illinois Experts. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-FLUOROISOBUTYRIC ACID CAS#: 63812-15-7. Retrieved from [Link]

-

Solubility of Things. (n.d.). Dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyric Acid. Retrieved from [Link]

-

FAO. (1998). DICHLOROMETHANE. Retrieved from [Link]

-

Solubility of Things. (n.d.). Isobutyric acid. Retrieved from [Link]

-

SciSpace. (n.d.). Validation of stability indicating hplc method for assay of fusidic acid, betamethasone-17 valerate and chlorocresol content in. Retrieved from [Link]

-

PMC - NIH. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]

Sources

- 1. 2-Fluoroisobutyric acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-FLUOROISOBUTYRIC ACID | 63812-15-7 [chemicalbook.com]

- 3. 2-fluoroisobutyric acid [stenutz.eu]

- 4. chemwhat.com [chemwhat.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. CAS 63812-15-7: 2-Fluoroisobutyric acid | CymitQuimica [cymitquimica.com]

- 8. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. fao.org [fao.org]

- 12. fishersci.com [fishersci.com]

- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. 2-FLUOROISOBUTYRIC ACID | 63812-15-7 | INDOFINE Chemical Company [indofinechemical.com]

A Technical Guide to the Research Applications of 2-Fluoroisobutyric Acid Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Fluoroisobutyric acid (2-F-IBA) and its derivatives represent a class of compounds with unique and potent capabilities. The presence of a fluorine atom at the α-position of a sterically hindered carboxylic acid imparts profound effects on metabolic stability, molecular conformation, and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core research applications of 2-F-IBA derivatives. We will delve into the mechanistic principles behind their utility, provide actionable experimental protocols for their synthesis and integration, and explore future research trajectories.

The Foundational Role of Fluorine in Molecular Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å), and the exceptional strength of the C-F bond—make it a powerful tool for molecular engineering.[3] Its judicious placement within a molecule can productively influence a range of parameters critical for drug discovery and material science.[4] These include:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, protecting adjacent "soft spots" from oxidative metabolism.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state, solubility, and target engagement.[5]

-

Conformational Control: Fluorine can exert powerful stereoelectronic effects, inducing specific conformational preferences in flexible molecules like peptides, thereby pre-organizing them for optimal receptor binding.[3]

-

Increased Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O groups), enhancing binding affinity.

2-Fluoroisobutyric acid derivatives harness these fundamental principles, offering a versatile platform for scientific innovation.

Core Application I: Fortifying Drug Candidates Against Metabolism

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. 2-F-IBA derivatives serve as powerful tools to address this by acting as metabolically robust bioisosteres.

Mechanism of Metabolic Shielding

The introduction of a 2-F-IBA moiety can block metabolic oxidation at or near the site of incorporation. The fluorine atom provides both steric and electronic shielding. Its high electronegativity lowers the electron density of neighboring C-H bonds, making them less susceptible to enzymatic hydroxylation. This strategic placement effectively "armors" a potential metabolic hotspot on a drug candidate.[5][6]

Caption: Metabolic shielding by a 2-F-IBA derivative.

Causality and Experimental Impact

By preventing oxidation, the incorporation of a 2-F-IBA derivative can significantly prolong a drug's circulating half-life. This leads to improved pharmacokinetic profiles, allowing for less frequent dosing and potentially lower overall drug exposure, which can reduce off-target side effects. This strategy is particularly valuable in therapeutic areas like oncology and central nervous system disorders, where maintaining stable drug concentrations is critical.[1]

Core Application II: Fine-Tuning Molecular Conformation in Peptides

Peptide therapeutics offer high specificity but often suffer from poor proteolytic stability and a lack of defined structure in solution.[7] 2-F-IBA can be used to create fluorinated amino acid analogs (e.g., 2-fluoro-2-methylalanine) that act as powerful conformational constraints.

Inducing Stable Secondary Structures